(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
Description
(1R,2R)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a methoxymethyl substituent in a trans-configuration. Cyclopropane rings are known for their strain-induced reactivity, making them valuable in medicinal chemistry and organic synthesis. The methoxymethyl group introduces both steric and electronic effects, influencing solubility, metabolic stability, and intermolecular interactions.
Properties
IUPAC Name |
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXFQILMFUCKDT-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187335-44-0, 2137069-35-1 | |
| Record name | rac-(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the methoxymethyl and carboxylic acid groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the carboxylic acid group can produce methanol or formaldehyde.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its cyclopropane structure allows for the formation of various derivatives through chemical reactions such as nucleophilic substitutions and cycloadditions. The methoxymethyl group enhances its reactivity and solubility, making it suitable for diverse synthetic pathways.
Applications in Synthesis:
- Synthesis of Pharmaceuticals: It is used in the development of new drug candidates by modifying its structure to enhance biological activity.
- Specialty Chemicals: Employed in producing agrochemicals and fine chemicals due to its unique functional groups.
The biological activities of (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid have been studied extensively, revealing several potential therapeutic applications.
Mechanisms of Action:
- Enzyme Inhibition: The compound has shown the ability to inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which is significant for fatty acid metabolism.
- Receptor Modulation: It may interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and potentially offering therapeutic effects for neuropsychiatric disorders.
- Antimicrobial Properties: Exhibits notable antibacterial activity against various strains, suggesting potential as a new class of antibiotics.
GPR88 Agonists
Research has identified this compound as a selective agonist for GPR88, a receptor implicated in neuropsychiatric disorders. In vitro studies demonstrated its ability to activate GPR88 with an EC50 value indicating potent activity.
Antitumor Activity
In a study evaluating the antitumor potential of cyclopropane derivatives, this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
Antimicrobial Studies
A series of tests against bacterial strains revealed that this compound possesses significant antibacterial properties. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopropane structure with methoxymethyl group | Enhanced reactivity and solubility |
| (1S,2S)-2-(Hydroxymethyl)cyclopropanecarboxylic acid | Cyclopropane structure with hydroxymethyl group | Different reactivity profile |
| Cyclopropanecarboxylic acid | Lacks methoxymethyl substitution | Less versatile in chemical reactions |
Mechanism of Action
The mechanism by which (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives:
Key Observations :
- Methoxymethyl vs. Aromatic Substituents : The methoxymethyl group improves water solubility compared to aromatic substituents (e.g., 2-methoxyphenyl), which are more lipophilic and prone to hydrophobic interactions .
- Halogenated Derivatives : Fluorine and chlorine substituents increase acidity (lower pKa) and enhance binding to targets like voltage-gated sodium channels .
- Bioactivity : Bromoalkenyl-substituted analogs exhibit significant anti-inflammatory effects, suggesting that unsaturated substituents may enhance bioactivity in certain contexts .
Stereochemical Considerations
The (1R,2R) configuration is critical for biological activity. For example:
- In solanoeclepin B (a complex cyclopropane derivative), the (1R,2R) stereochemistry is essential for hatching factor activity in nematodes .
- Enantiomers of 2-phenylcyclopropane-1-carboxylic acid show divergent pharmacological profiles; only the (1R,2R)-enantiomer activates GPR130, a receptor implicated in neuroprotection .
Biological Activity
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by its unique stereochemistry and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways through interactions with specific molecular targets.
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, resulting in the formation of reactive intermediates that can engage with biological molecules. This interaction can lead to modulation of key biochemical pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
Biological Activities
Recent studies have highlighted several notable biological activities associated with this compound:
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Inhibition : It has been studied for its role as an inhibitor of ethylene biosynthesis in plants, indicating its versatility and potential applications beyond human health .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- In Vitro Antiproliferative Studies : Research involving various cancer cell lines (e.g., HeLa and CEM cells) revealed that this compound exhibits significant antiproliferative effects, with IC50 values indicating potent activity against these cells .
- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to target enzymes involved in inflammatory processes. The binding affinity was assessed through molecular docking simulations, revealing favorable interactions with active sites of relevant enzymes .
- Comparison with Structural Analogues : Comparative studies with structurally similar compounds have illustrated that the presence of the methoxymethyl group enhances solubility and bioactivity. For instance, derivatives lacking this group showed diminished biological activity .
Table 1: Summary of Biological Activities
Table 2: Molecular Docking Results
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| This compound | -6.5 | 5.9385 × 10^4 |
| (1S,2S)-analog | -6.0 | 2.540 × 10^4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
